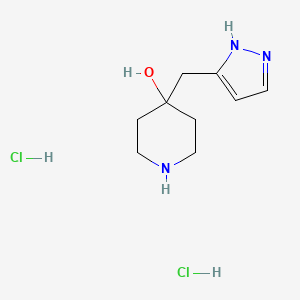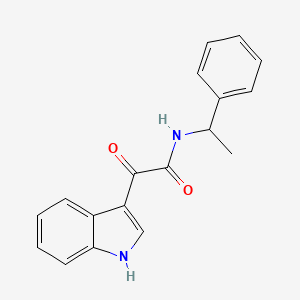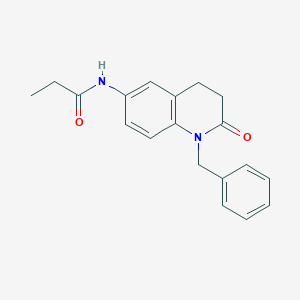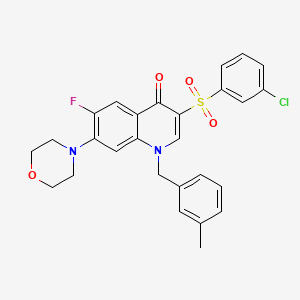
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
作用机制
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide selectively inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can lead to anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can lead to anticonvulsant, anxiolytic, and analgesic effects. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has also been shown to reduce the levels of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
实验室实验的优点和局限性
One advantage of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. However, one limitation is that it is not orally bioavailable and must be administered via injection. This can make it more difficult to use in animal studies and may limit its potential use in humans.
未来方向
There are several potential future directions for research on N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further research is needed to determine the optimal dosing and administration of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide for this indication. Another area of interest is its potential use in the treatment of epilepsy. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential use in humans. Finally, there is potential for the development of new GABA-AT inhibitors based on the structure of N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide, which could have improved pharmacokinetic properties and increased selectivity for the enzyme.
合成方法
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylbenzylamine with cyclopentanone in the presence of an acid catalyst to form 3-methylcyclopentanone-1-amine. The resulting amine is then reacted with cyanomethyl chloride to form N-(cyanomethyl)-3-methylcyclopentanone-1-amine. This intermediate is then reacted with ethyl chloroformate to form N-(cyanomethyl)-3-methylcyclopentanone-1-carboxylate. Finally, the carboxylate is hydrolyzed to form N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide.
科学研究应用
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, particularly cocaine addiction. N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to reduce cocaine-seeking behavior in animal models and has been proposed as a potential treatment for cocaine addiction in humans.
属性
IUPAC Name |
N-(cyanomethyl)-1-(3-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-5-4-6-13(11-12)15(7-2-3-8-15)14(18)17-10-9-16/h4-6,11H,2-3,7-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINLXYZBQTWDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2794003.png)


![(E)-4-(Dimethylamino)-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]but-2-enamide](/img/structure/B2794008.png)
![7-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794009.png)
![1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one](/img/structure/B2794011.png)



![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2794016.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2794020.png)

![1-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2794025.png)